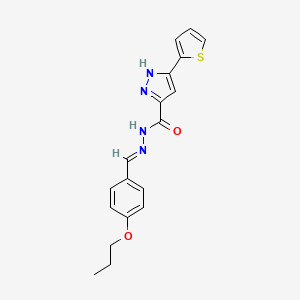
Purine-2,6-dione, 8-bromo-1,3-dimethyl-7-(2-oxo-2-thiophen-2-ylethyl)-3,7-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purine-2,6-dione, 8-bromo-1,3-dimethyl-7-(2-oxo-2-thiophen-2-ylethyl)-3,7-dihydro- is a complex organic compound belonging to the purine family. This compound is characterized by the presence of a bromine atom at the 8th position, two methyl groups at the 1st and 3rd positions, and a thiophene ring attached to the 7th position via an oxoethyl group. The purine structure is a fused ring system containing both pyrimidine and imidazole rings, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Purine-2,6-dione, 8-bromo-1,3-dimethyl-7-(2-oxo-2-thiophen-2-ylethyl)-3,7-dihydro- typically involves multi-step organic reactions. The starting materials often include purine derivatives, brominating agents, and thiophene derivatives. The reaction conditions may involve:
Bromination: Introduction of the bromine atom at the 8th position using brominating agents such as N-bromosuccinimide (NBS) under controlled temperature conditions.
Methylation: Introduction of methyl groups at the 1st and 3rd positions using methylating agents like methyl iodide in the presence of a base.
Thiophene Attachment: Coupling of the thiophene ring via an oxoethyl linker, which may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, purity, and cost-effectiveness. This may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Employing highly efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Purine-2,6-dione, 8-bromo-1,3-dimethyl-7-(2-oxo-2-thiophen-2-ylethyl)-3,7-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom at the 8th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium azide (NaN3), thiols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 8th position.
Scientific Research Applications
Purine-2,6-dione, 8-bromo-1,3-dimethyl-7-(2-oxo-2-thiophen-2-ylethyl)-3,7-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Purine-2,6-dione, 8-bromo-1,3-dimethyl-7-(2-oxo-2-thiophen-2-ylethyl)-3,7-dihydro- involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: Bind to the active sites of enzymes, thereby inhibiting their activity.
Modulate Receptors: Interact with cellular receptors, leading to changes in cell signaling pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used as a bronchodilator.
8-Bromo-3-methyl-7-(2-phenylethyl)purine-2,6-dione: A structurally similar compound with different substituents.
Uniqueness
Purine-2,6-dione, 8-bromo-1,3-dimethyl-7-(2-oxo-2-thiophen-2-ylethyl)-3,7-dihydro- is unique due to the presence of the thiophene ring and the specific substitution pattern, which may confer distinct biological and chemical properties compared to other purine derivatives.
Properties
Molecular Formula |
C13H11BrN4O3S |
|---|---|
Molecular Weight |
383.22 g/mol |
IUPAC Name |
8-bromo-1,3-dimethyl-7-(2-oxo-2-thiophen-2-ylethyl)purine-2,6-dione |
InChI |
InChI=1S/C13H11BrN4O3S/c1-16-10-9(11(20)17(2)13(16)21)18(12(14)15-10)6-7(19)8-4-3-5-22-8/h3-5H,6H2,1-2H3 |
InChI Key |
YRWWTZIGNQOELX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11982964.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982966.png)
![3-tert-butyl-N'-[(E)-(2-hydroxyphenyl)methylidene]-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11982979.png)

![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982989.png)
![1-Benzyl-3-{4-[(trifluoromethyl)sulfanyl]phenyl}thiourea](/img/structure/B11982996.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B11982997.png)
![2-Isopropyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11983002.png)
![4-chloro-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B11983003.png)
![3,4-dimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one](/img/structure/B11983012.png)
![4-({(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11983041.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11983048.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11983055.png)

